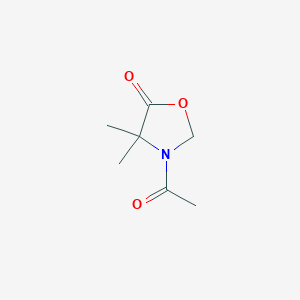
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one, also known as oxazolidinone, is a heterocyclic organic compound with a five-membered ring containing nitrogen and oxygen atoms. It is a white crystalline solid with a melting point of 150-152 °C and is soluble in polar solvents such as water, methanol, and ethanol. Oxazolidinone has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. The compound binds to the 50S subunit of the ribosome, which prevents the formation of the initiation complex and inhibits the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical And Physiological Effects
Oxazolidinone has been shown to have low toxicity and minimal side effects in animals and humans. However, prolonged use of the compound may lead to the development of bacterial resistance, which can reduce its effectiveness as an antibacterial agent. In addition, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been shown to have some inhibitory effects on mitochondrial protein synthesis, which may lead to mitochondrial dysfunction and toxicity.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee include its potential for bacterial resistance and its inhibitory effects on mitochondrial protein synthesis, which can affect the results of certain experiments.
Future Directions
There are several future directions for the research and development of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee. One direction is the synthesis of new derivatives with improved antibacterial activity and reduced toxicity. Another direction is the development of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee-based materials with unique properties for various applications. Additionally, the use of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee as a pesticide in agriculture is an area that requires further research to optimize its effectiveness and minimize its impact on the environment.
Synthesis Methods
The synthesis of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee can be achieved through various methods, such as the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, or the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methylamine. The most common method involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee as the main product with a yield of around 70-80%.
Scientific Research Applications
Oxazolidinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee derivatives have been developed as antibacterial agents to treat infections caused by Gram-positive bacteria. They have been shown to inhibit the protein synthesis process by binding to the bacterial ribosome, which leads to the inhibition of bacterial growth. In material science, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and good mechanical strength. In agriculture, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been used as a pesticide to control pests and diseases in crops.
properties
CAS RN |
126118-47-6 |
|---|---|
Product Name |
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-acetyl-4,4-dimethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-11-6(10)7(8,2)3/h4H2,1-3H3 |
InChI Key |
QCLVIYJIIMQHHD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1COC(=O)C1(C)C |
Canonical SMILES |
CC(=O)N1COC(=O)C1(C)C |
synonyms |
5-Oxazolidinone, 3-acetyl-4,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



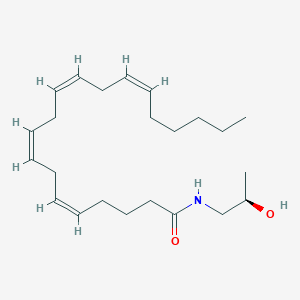
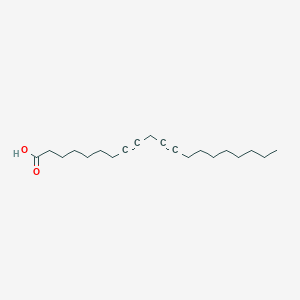
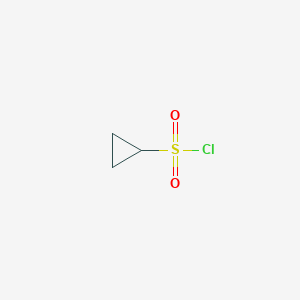
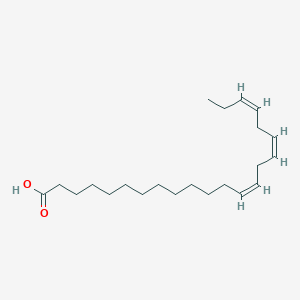
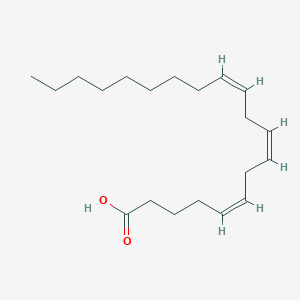
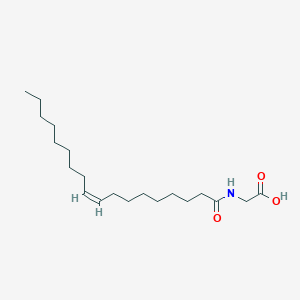
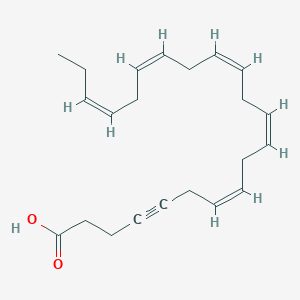
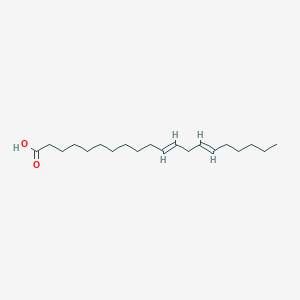
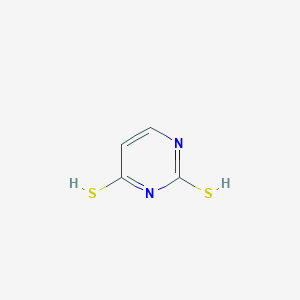
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
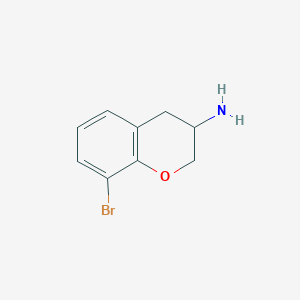
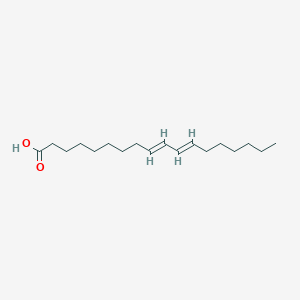
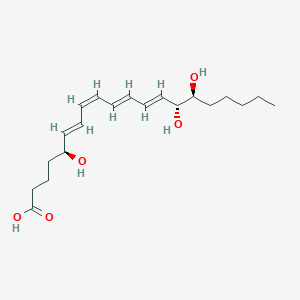
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)